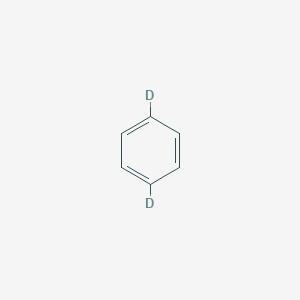

1,4-Dideuteriobenzene

Overview

Description

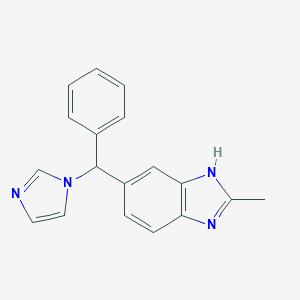

Molecular Structure Analysis

The molecular structure of 1,4-Dideuteriobenzene is similar to that of benzene, with the exception that two of the hydrogen atoms are replaced by deuterium atoms. Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties but can affect physical properties such as boiling point and density .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dideuteriobenzene would be expected to be similar to those of benzene, with slight differences due to the presence of deuterium . Deuterium substitution can result in changes in properties such as boiling point and density .Scientific Research Applications

Metabolic Research

1,4-Dideuteriobenzene is used in metabolic research. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .

Environmental Studies

This compound is used as an environmental pollutant standard. Stable isotope-labeled compounds like 1,4-Dideuteriobenzene are used for the detection of pollutants in air, water, soil, sediment, and food .

Clinical Diagnostics

In the medical field, isotopes are used for imaging, diagnosis, and newborn screening. Therefore, 1,4-Dideuteriobenzene could potentially be used in clinical diagnostics .

Organic Chemistry

1,4-Dideuteriobenzene can be used as a chemical reference for chemical identification, qualitative analysis, quantitative analysis, detection, etc. It can also be used in various types of NMR solvents to study the structure, reaction mechanism, and reaction kinetics of compounds .

Chemical Synthesis

1,4-Dideuteriobenzene can be used in the synthesis of other chemical compounds. It can be used as a building block in the synthesis of more complex molecules .

Quality Assurance

Strict process parameter control is required to ensure the quality of the product. Therefore, 1,4-Dideuteriobenzene can be used in quality assurance processes .

Future Directions

The use of deuterated compounds like 1,4-Dideuteriobenzene is a growing area of interest in various fields of research, including medicinal chemistry and materials science . They can provide valuable insights into reaction mechanisms and can also be used in the development of new drugs and materials .

Mechanism of Action

Target of Action

1,4-Dideuteriobenzene, also known as p-dideuteriobenzene, is a derivative of benzene . The primary targets of benzene derivatives are often proteins or enzymes in the body that interact with the benzene ring structure.

Mode of Action

Benzene and its derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules

Biochemical Pathways

For instance, some benzene derivatives can interfere with the gamma-aminobutyric acid (GABA) neurotransmitter, which regulates brain activity

Pharmacokinetics

For instance, benzene is rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the lungs and urine . The presence of deuterium atoms may influence these properties, as deuterium is known to form stronger bonds than hydrogen, potentially affecting the compound’s metabolic stability .

Result of Action

Benzene and its derivatives can have various effects, such as inducing changes in cell signaling, enzyme activity, and gene expression . The presence of deuterium atoms may influence these effects, as deuterium can alter the rate of chemical reactions .

Action Environment

The action, efficacy, and stability of 1,4-Dideuteriobenzene can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the presence of deuterium atoms may increase the compound’s resistance to metabolic degradation, potentially enhancing its stability and efficacy . .

properties

IUPAC Name |

1,4-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-UPXKZQJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dideuteriobenzene | |

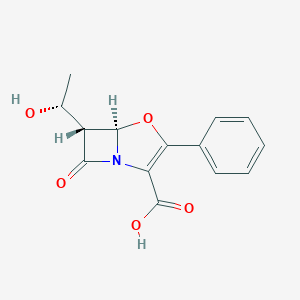

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

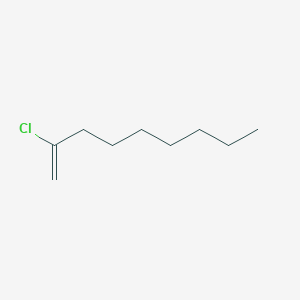

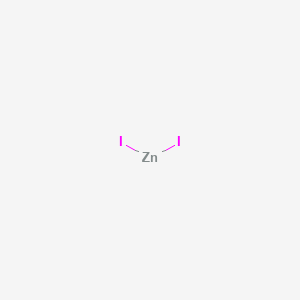

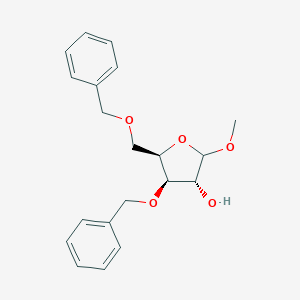

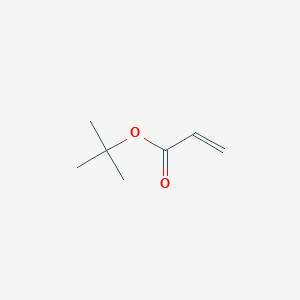

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)